

Batabulin sodium microtubule disruption efficacy

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Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

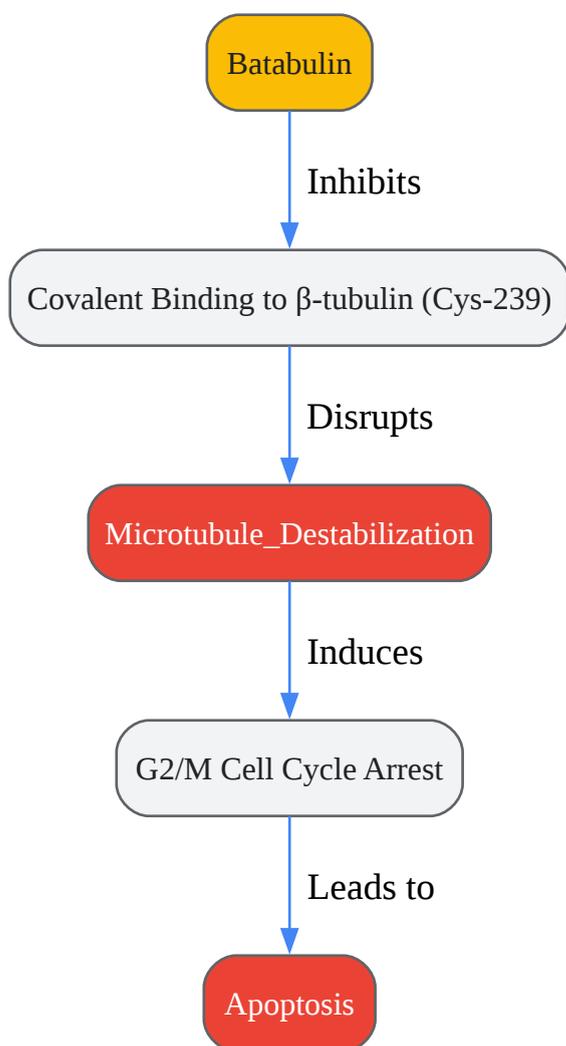
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Mechanism of Action of Batabulin Sodium

Batabulin sodium is an antitumor agent that disrupts the microtubule network through a distinct mechanism. It binds **covalently and selectively** to cysteine-239 on a subset of β -tubulin isotypes ($\beta 1$, $\beta 2$, and $\beta 4$), leading to the inhibition of microtubule polymerization [1] [2]. This action results in a collapse of the cellular cytoskeleton, causing mitotic arrest and ultimately inducing apoptotic cell death [1] [2].

The diagram below illustrates this mechanism and its cellular consequences.



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Quantitative Efficacy Data for Batabulin

The table below summarizes key experimental data for Batabulin's efficacy from the available literature.

Model System	Key Findings / Efficacy	Experimental Protocol Summary
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| **In Vitro (MCF-7 cells)** [1] [2] | • ~25-30% cells with tetraploid (4n) DNA content (G2/M arrest) after 24h. • 25-30% apoptosis after 24h; 50-80% apoptosis after 48h exposure to 100 nM. | • **Cell lines:** Human breast cancer cell line (MCF-7). • **Treatment:** Batabulin (30-300 nM) for 24-48 hours. • **Assays:** Cell cycle analysis via DNA content measurement; apoptosis analysis. || **In Vivo (Mouse Xenograft)** [1] [2] | • 40

mg/kg (intraperitoneal, weekly) impaired growth of CCRF-CEM tumors. | • **Model:** Male athymic nude mice with CCRF-CEM cell xenografts. • **Dosing:** Intraperitoneal injection on days 5, 12, and 19. • **Endpoint:** Measurement of tumor growth. |

Comparison with Other Microtubule-Targeting Agents

The search results did not contain a direct, quantitative comparison between Batabulin and a wide range of alternatives like taxanes or vinca alkaloids. However, the results do highlight several other tubulin polymerization inhibitors identified in recent research, which can be considered part of the landscape of alternative agents.

The table below lists a few examples to illustrate this point, though a full efficacy comparison is not available.

Compound Name	Reported Tubulin Polymerization IC ₅₀ / Efficacy	Key Characteristics
Batabulin	Induced 25-30% G2/M arrest at 30-300 nM [1] [2].	Covalently binds β -tubulin (Cys-239) [1] [2].
Compound 6 [3]	IC ₅₀ = 6.1 ± 0.1 μM (in vitro tubulin polymerization assay).	Novel scaffold binding the colchicine site; low micromolar anti-proliferative activity [3].
OAT-449 [4]	Induced cell death at 6 to 30 nM in various cancer cell lines <i>in vitro</i> [4].	Water-soluble 2-aminoimidazoline derivative; inhibits tubulin polymerization like vincristine [4].
IPE-7 [5]	Reduced rate and amount of tubulin polymerization <i>in vitro</i> [5].	Chalcone mimic; identified to bind the colchicine site <i>in silico</i> [5].

Interpretation of Available Data and Next Steps for Researchers

The evidence indicates that **Batabulin sodium** is a potent microtubule-destabilizing agent with a unique covalent binding mechanism. However, its development status and direct comparison to established drugs are unclear from the public data.

- **Mechanistic Distinction:** Batabulin's **covalent binding** mode is a key differentiator from most other agents (e.g., colchicine, vinca alkaloids) that bind reversibly, which could influence duration of action and resistance patterns [1] [2].
- **Clinical Context:** Many microtubule-targeting agents that reached clinical trials, including some colchicine-site binders, have faced challenges leading to withdrawal, often due to toxicity (e.g., cardiotoxicity of ZD6126) or side effects (e.g., ABT-751) [3]. The clinical trial status and detailed toxicological profile of Batabulin were not covered in the searched materials.

To build a more complete comparison guide, I suggest you:

- **Consult specialized databases** like PubMed Central (PMC) and US ClinicalTrials.gov for original research articles and clinical trial results involving Batabulin (T138067).
- **Focus on head-to-head studies** in your search, using terms like "T138067 versus paclitaxel" or "Batabulin compared to vinca alkaloids."

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